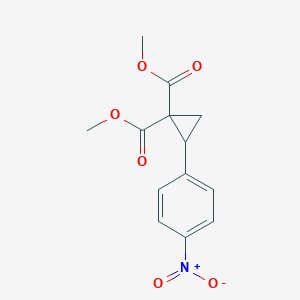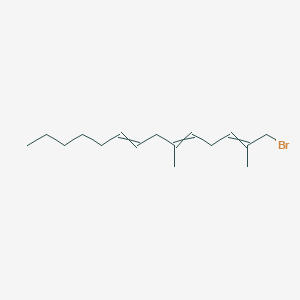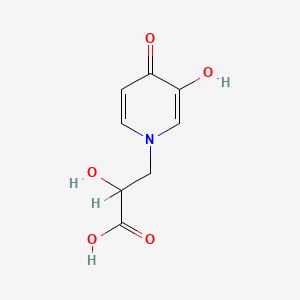
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate is an organic compound that features a cyclopropane ring substituted with two ester groups and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The resulting cyclopropane-1,1-dicarboxylate can then be esterified and nitrated to introduce the nitrophenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or other substituted cyclopropane derivatives.
科学的研究の応用
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can engage in electron-withdrawing interactions, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Dimethyl 1,1-cyclopropanedicarboxylate: Lacks the nitrophenyl group, making it less reactive in certain contexts.
Diethyl 1,1-cyclopropanedicarboxylate: Similar structure but with ethyl esters instead of methyl esters.
Cyclopropane-1,1-dicarboxylic acid: The parent compound without esterification.
Uniqueness: Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications and potentially more active in biological contexts compared to its simpler analogs.
特性
CAS番号 |
61373-18-0 |
|---|---|
分子式 |
C13H13NO6 |
分子量 |
279.24 g/mol |
IUPAC名 |
dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H13NO6/c1-19-11(15)13(12(16)20-2)7-10(13)8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 |
InChIキー |
AICUTLKAZCTPTB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
